2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
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Overview
Description
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA replication in bacterial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is unique due to its specific combination of the thiadiazole ring with a piperidine moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16ClN3S2 |
---|---|
Molecular Weight |
265.8 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C9H15N3S2.ClH/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8;/h8,10H,2-6H2,1H3;1H |
InChI Key |
GSPOZTQIWWETCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCCN2.Cl |
Origin of Product |
United States |
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